molecular formula C19H17N3O B5818940 2,2-diphenyl-N-2-pyrimidinylpropanamide

2,2-diphenyl-N-2-pyrimidinylpropanamide

Cat. No. B5818940
M. Wt: 303.4 g/mol
InChI Key: MNSBLPUPWXUIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diphenyl-N-2-pyrimidinylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as DPP and is synthesized through a series of chemical reactions.

Scientific Research Applications

2,2-diphenyl-N-2-pyrimidinylpropanamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent antitumor activity and has been studied for its potential use in cancer treatment. Additionally, 2,2-diphenyl-N-2-pyrimidinylpropanamide has been shown to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-2-pyrimidinylpropanamide is not well understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 2,2-diphenyl-N-2-pyrimidinylpropanamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2,2-diphenyl-N-2-pyrimidinylpropanamide has been shown to exhibit potent antitumor and anti-inflammatory activity. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 2,2-diphenyl-N-2-pyrimidinylpropanamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,2-diphenyl-N-2-pyrimidinylpropanamide in lab experiments is its potent antitumor and anti-inflammatory activity. This compound has been extensively studied for its potential use in cancer treatment and the treatment of inflammatory diseases. However, one of the limitations of using 2,2-diphenyl-N-2-pyrimidinylpropanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2,2-diphenyl-N-2-pyrimidinylpropanamide. One potential direction is the development of novel analogs of this compound with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of 2,2-diphenyl-N-2-pyrimidinylpropanamide and to identify potential molecular targets for this compound. Finally, future studies are needed to evaluate the safety and efficacy of 2,2-diphenyl-N-2-pyrimidinylpropanamide in preclinical and clinical trials.

Synthesis Methods

The synthesis of 2,2-diphenyl-N-2-pyrimidinylpropanamide involves a series of chemical reactions. The first step involves the reaction of pyrimidine-2-carboxylic acid with thionyl chloride to form pyrimidine-2-chloride. The pyrimidine-2-chloride is then reacted with 2-aminopropan-1-ol to form 2-(2-hydroxypropyl)pyrimidine. The final step involves the reaction of 2-(2-hydroxypropyl)pyrimidine with benzophenone in the presence of sodium hydride to form 2,2-diphenyl-N-2-pyrimidinylpropanamide.

properties

IUPAC Name

2,2-diphenyl-N-pyrimidin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-19(15-9-4-2-5-10-15,16-11-6-3-7-12-16)17(23)22-18-20-13-8-14-21-18/h2-14H,1H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSBLPUPWXUIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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